molecular formula C18H21NO B5284259 N-(3-ethylphenyl)-2,4,6-trimethylbenzamide

N-(3-ethylphenyl)-2,4,6-trimethylbenzamide

Cat. No.: B5284259
M. Wt: 267.4 g/mol
InChI Key: ZUMITKRENCOMNG-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2,4,6-trimethylbenzamide is an organic compound characterized by its aromatic structure, which includes an amide functional group

Properties

IUPAC Name

N-(3-ethylphenyl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-5-15-7-6-8-16(11-15)19-18(20)17-13(3)9-12(2)10-14(17)4/h6-11H,5H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMITKRENCOMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2,4,6-trimethylbenzamide typically involves the reaction of 3-ethylphenylamine with 2,4,6-trimethylbenzoyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can reduce the amide group.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Corresponding amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(3-ethylphenyl)-2,4,6-trimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their function. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethylphenyl)-2,4,6-trimethylbenzamide: shares structural similarities with other aromatic amides, such as N-(3-ethylphenyl)-benzamide and N-(3-methylphenyl)-2,4,6-trimethylbenzamide.

    N-(3-ethylphenyl)-benzamide: Lacks the additional methyl groups on the benzene ring, which may affect its reactivity and binding properties.

    N-(3-methylphenyl)-2,4,6-trimethylbenzamide: Has a different substitution pattern, influencing its chemical and biological behavior.

Uniqueness

This compound is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both ethyl and trimethyl groups on the aromatic rings can influence its solubility, reactivity, and interaction with biological targets.

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